BenchChemオンラインストアへようこそ!

5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]-

HIV-1 Integrase Strand Transfer Inhibition Diketo Acid Pharmacophore

5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]- (CAS 692756-07-3), also known as 6-(1-benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acid, belongs to the diketohexenoic acid (DKA) class of HIV-1 dual inhibitors. This compound, designated 8a in the foundational structure‑activity relationship (SAR) study by Costi et al.

Molecular Formula C17H15NO4
Molecular Weight 297.30 g/mol
CAS No. 692756-07-3
Cat. No. B12522971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]-
CAS692756-07-3
Molecular FormulaC17H15NO4
Molecular Weight297.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC=C2C=CC(=O)CC(=O)C(=O)O
InChIInChI=1S/C17H15NO4/c19-15(11-16(20)17(21)22)9-8-14-7-4-10-18(14)12-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,21,22)
InChIKeyPHOQCAGAUFCYHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]- (CAS 692756-07-3) – A Dual HIV-1 Integrase and RNase H Inhibitor from the Diketohexenoic Acid Class


5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]- (CAS 692756-07-3), also known as 6-(1-benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acid, belongs to the diketohexenoic acid (DKA) class of HIV-1 dual inhibitors. This compound, designated 8a in the foundational structure‑activity relationship (SAR) study by Costi et al. [1], is a free carboxylic acid featuring an unsubstituted N‑benzyl‑pyrrole heterocycle. It was rationally designed as part of a 50‑analogue parallel synthesis library to simultaneously target two metal‑dependent catalytic sites of HIV‑1: the reverse transcriptase‑associated ribonuclease H (RNase H) and integrase strand transfer (IN ST). The DKA chemotype chelates divalent metal ions in the active sites of both enzymes, offering a dual‑action pharmacological profile distinct from single‑target clinical integrase inhibitors such as raltegravir.

Why Simple Replacement of 5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]- with Other Diketohexenoic Acids is Not Feasible


Within the 1‑benzyl‑pyrrolyl diketohexenoic acid series, minor structural modifications produce large, non‑linear changes in target potency, antiviral efficacy, and selectivity [1]. The esterification of the free carboxylic acid (compound 7a) reduces integrase inhibitory potency by approximately 3‑fold and antiviral activity by over 4‑fold [1]. A single fluorine substitution at the para position of the benzyl ring (compound 8g) boosts integrase inhibition 3.5‑fold but simultaneously diminishes RNase H selectivity [1]. Shifting the fluorine to the ortho (8e) or meta (8f) position results in a 10‑fold drop in anti‑integrase activity relative to 8a [1]. These steep SAR gradients demonstrate that the unsubstituted benzyl, free‑acid form represents a uniquely balanced node of dual‑target potency, cell‑based antiviral activity, and selectivity that cannot be replicated by its nearest congeners. Consequently, generic substitution with a different DKA from the same series will lead to a functionally different biological profile.

Quantitative Comparative Evidence Guide for 5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]- (CAS 692756-07-3)


HIV-1 Integrase Strand Transfer Inhibition: Compound 8a vs. Its Ethyl Ester Prodrug Analog 7a

The free acid 8a (CAS 692756-07-3) inhibits HIV-1 integrase strand transfer (ST) with an IC50 of 0.09 μM, making it approximately 2.8‑fold more potent than its ethyl ester counterpart 7a (IC50 = 0.25 μM) in the same recombinant enzyme assay [1]. This differential highlight the essential role of the free carboxylic acid for metal chelation in the integrase active site. The assay was performed using recombinant HIV‑1 integrase and a 5'-end‑labeled 21‑mer double‑stranded DNA substrate, with IC50 values calculated from dose‑response curves after 60 minutes of incubation [1].

HIV-1 Integrase Strand Transfer Inhibition Diketo Acid Pharmacophore

Dual RNase H / Integrase Inhibition Profile: Compound 8a vs. the Clinical Integrase Inhibitor Raltegravir

Compound 8a exhibits a dual inhibition profile with an RNase H IC50 of 15 μM and an integrase ST IC50 of 0.09 μM, yielding an RNase H/IN selectivity ratio of approximately 167 [1]. In contrast, the clinical integrase inhibitor raltegravir (compound 1 in the same study) shows an RNase H IC50 of 0.007 μM and an IN ST IC50 of 0.024 μM, with a selectivity ratio of roughly 0.3 [1]. While raltegravir is more potent on both targets, 8a provides a distinct balance of dual‑target engagement that can be exploited for mechanistic studies of simultaneous RNase H and integrase inhibition without complete suppression of either activity.

HIV-1 RNase H Dual Inhibition Raltegravir Comparator

Cellular Antiviral Activity and Selectivity: Compound 8a vs. Its Ethyl Ester 7a and Raltegravir

In HIV‑1 infected HeLa-CD4-LTR-β-gal reporter cells, compound 8a shows an EC50 of 0.35 μM, approximately 4.3‑fold more potent than its ethyl ester analog 7a (EC50 = 1.5 μM) [1]. The selectivity index (SI = CC50/EC50) of 8a exceeds 142, indicating a wide therapeutic window, though lower than that of raltegravir (SI > 15,000) [1]. In MT‑4 cells, 8a maintains antiviral activity (EC50 = 0.83 μM), confirming consistent cell‑based efficacy across different host cell backgrounds [1].

Antiviral Activity HeLa-CD4-LTR-β-Gal Assay Selectivity Index

Impact of Benzyl Ring Fluorination on Integrase Potency: Compound 8a vs. 4-F (8g), 2-F (8e), and 3-F (8f) Analogs

A systematic fluorine scan across the benzyl ring reveals a non‑monotonic SAR. Compound 8a (unsubstituted) achieves an integrase ST IC50 of 0.09 μM. Introducing a para‑fluorine (compound 8g) increases potency to 0.026 μM (3.5‑fold gain). However, moving the fluorine to the ortho (8e) or meta (8f) position drastically reduces activity to 0.98 μM and 0.92 μM, respectively—a >10‑fold loss relative to 8a [1]. This positional hypersensitivity means that only the para‑fluoro derivative surpasses 8a, while the ortho and meta isomers are significantly inferior.

Structure-Activity Relationship Fluorine Scan Integrase Inhibition

Parallel Synthesis Accessibility and Reproducibility Advantage over Indole‑Based DKAs

The 1‑benzyl‑pyrrolyl DKA series, including 8a, was produced via a robust parallel solution‑phase approach yielding 50 analogues with full analytical characterization [1]. This contrasts with indole‑based DKAs synthesized by acid‑catalyzed alkenylation of indoles with 4‑pyrones, a methodology that typically provides yields of 37–82% and requires subsequent decarboxylation for biologically relevant (E)-isomers [2]. The pyrrole‑based parallel synthesis offers greater scalability and analogue diversity for structure‑activity relationship expansion, making 8a a more accessible scaffold for medicinal chemistry optimization programs.

Parallel Synthesis Chemical Accessibility Pyrrole vs. Indole Scaffolds

Optimal Research and Procurement Scenarios for 5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]- (CAS 692756-07-3)


HIV‑1 Integrase Strand Transfer Biochemical Screening and Counter‑Screening

Compound 8a (IC50 = 0.09 μM) serves as an ideal non‑fluorinated, free‑acid positive control for integrase strand transfer assays, providing a benchmark that is potent yet readily distinguishable from clinical inhibitors like raltegravir (IC50 = 0.024 μM) [1]. Its well‑characterized response in recombinant enzyme assays ensures consistent inter‑experimental calibration, a critical requirement for high‑throughput screening (HTS) campaigns targeting the HIV‑1 integrase active site.

RNase H / Integrase Dual‑Target Mechanistic Studies and Polypharmacology Research

With an RNase H/IN selectivity ratio of ~167 [1], 8a enables researchers to study the interplay between HIV‑1 RNase H and integrase inhibition without the confounding complete suppression of either enzyme. This makes it uniquely suited for investigating drug‑induced resistance pathways that may arise from selective pressure on one target while sparing the other, a scenario not achievable with single‑target agents or highly potent dual inhibitors like raltegravir.

Cell‑Based Antiviral Efficacy Evaluation in HeLa and MT‑4 Reporter Systems

The compound's robust EC50 values in both HeLa (0.35 μM) and MT‑4 (0.83 μM) cells, coupled with a selectivity index exceeding 142 [1], make it a reliable tool for cellular antiviral assays. Its consistent performance across different cell lines supports its use as a reference compound when evaluating the cell‑based potency of new integrase or RNase H inhibitors, ensuring that observed differences reflect genuine pharmacological variation rather than assay variability.

Medicinal Chemistry Scaffold Expansion via Parallel Synthesis

The validated parallel solution‑phase synthesis of the 1‑benzyl‑pyrrolyl DKA series [1] positions 8a as a strategic starting point for lead optimization programs. Procurement of 8a and its synthetic intermediates allows medicinal chemistry teams to rapidly generate focused libraries exploring substituent effects on the benzyl ring, leveraging the steep but well‑documented SAR landscape to identify analogues with improved dual‑target potency or metabolic stability.

Quote Request

Request a Quote for 5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.